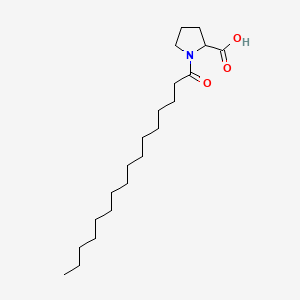

N-Hexadecanoyl-proline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

-

Seed Pretreatment and Foliar Application of Proline in Quinoa Cultivation

- Application Summary : Proline was applied exogenously to quinoa plants to examine its effects on the physiochemical parameters of two cultivars of quinoa (Chenopodium quinoa Willd.). The seeds were also exposed to chilling stress at 4 °C before sowing .

- Methods of Application : The seeds were treated with low temperature and proline was applied exogenously. The concentrations of proline used were 25 and 50 mM .

- Results : The exogenous application of proline significantly increased plant growth, the contents of chlorophyll, carotenoids, proline, ascorbic acid, total free amino acids, phenolics, and total soluble sugars, as well as the activities of SOD, POD, and CAT, but it decreased malondialdehyde content .

-

3-Substituted Prolines in Peptide Synthesis

- Application Summary : 3-substituted prolines, which are proline analogues, have been developed and used in peptide synthesis. These proline chimeras combine the conformational restriction of proline with the information brought by natural amino acids side chains .

- Methods of Application : The synthesis of 3-substituted prolines involves chemical reactions, and these proline analogues are then incorporated into peptides .

- Results : The use of 3-substituted prolines has been shown to influence the structure of peptides, such as stabilizing turns or helices .

-

3-Substituted Prolines in Peptide Synthesis and Structural Applications

- Application Summary : 3-substituted prolines, which are proline analogues, have been developed and used in peptide synthesis. These proline chimeras combine the conformational restriction of proline with the information brought by natural amino acids side chains .

- Methods of Application : The synthesis of 3-substituted prolines involves chemical reactions, and these proline analogues are then incorporated into peptides .

- Results : The use of 3-substituted prolines has been shown to influence the structure of peptides, such as stabilizing turns or helices .

-

Ring-Opening Polymerization of Proline N-Carboxyanhydride

- Application Summary : The production of polypeptides via the ring-opening polymerization (ROP) of N-carboxyanhydride (NCA) is usually conducted under stringent anhydrous conditions. The ROP of proline NCA (ProNCA) for the synthesis of poly-L-proline (PLP) is particularly challenging due to the premature product precipitation as polyproline type I helices .

- Methods of Application : The synthesis involves the ring-opening polymerization of ProNCA .

- Results : The process affords well-defined PLP as polyproline II helices in 2–5 minutes and almost-quantitative yields .

-

Lipid Nanoparticle mRNA Systems Containing High Levels of Sphingomyelin

- Application Summary : Lipid nanoparticle mRNA systems containing high levels of DSPC or an alternative helper lipid, N-(hexadecanoyl)-sphing-4-enine-1-phosphocholine (egg sphingomyelin [ESM]), together with reduced levels of the ionizable cationic lipid DLinMC3DMA (MC3) have been examined .

- Methods of Application : The method involves the formulation of lipid nanoparticles with specific lipid compositions .

- Results : The results of this study are not specified in the source .

-

Proline in the Synthesis of Foldamers

- Application Summary : Proline and its analogues have been used in the synthesis of foldamers, which are oligomers that fold into specific secondary structures. The unique conformational properties of proline make it a valuable tool in this field .

- Methods of Application : The synthesis of foldamers involves chemical reactions, and proline or its analogues are incorporated into these oligomers .

- Results : The use of proline and its analogues in foldamer synthesis has been shown to influence the structure of these oligomers, such as stabilizing turns or helices .

-

Ring-Opening Polymerization of Proline N-Carboxyanhydride

- Application Summary : The production of polypeptides via the ring-opening polymerization (ROP) of N-carboxyanhydride (NCA) is usually conducted under stringent anhydrous conditions. The ROP of proline NCA (ProNCA) for the synthesis of poly-L-proline (PLP) is particularly challenging due to the premature product precipitation as polyproline type I helices .

- Methods of Application : The synthesis involves the ring-opening polymerization of ProNCA .

- Results : The process affords well-defined PLP as polyproline II helices in 2–5 minutes and almost-quantitative yields .

-

Lipid Nanoparticle mRNA Systems Containing High Levels of Sphingomyelin

- Application Summary : Lipid nanoparticle mRNA systems containing high levels of DSPC or an alternative helper lipid, N-(hexadecanoyl)-sphing-4-enine-1-phosphocholine (egg sphingomyelin [ESM]), together with reduced levels of the ionizable cationic lipid DLinMC3DMA (MC3) have been examined .

- Methods of Application : The method involves the formulation of lipid nanoparticles with specific lipid compositions .

- Results : The results of this study are not specified in the source .

Propriétés

IUPAC Name |

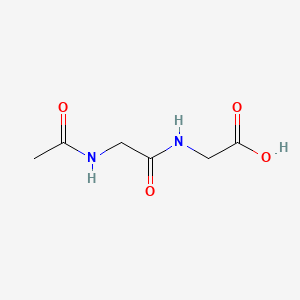

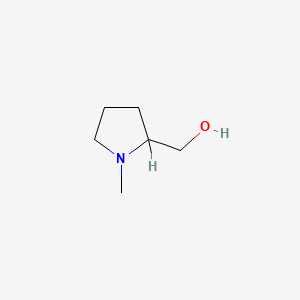

1-hexadecanoylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20(23)22-18-15-16-19(22)21(24)25/h19H,2-18H2,1H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAIXMQPJQVGRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)N1CCCC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H39NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Hexadecanoyl-proline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B1329700.png)